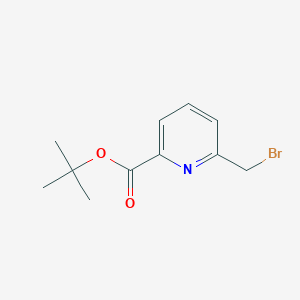

Tert-butyl 6-(bromomethyl)picolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

tert-butyl 6-(bromomethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3 |

InChI Key |

KNINFJIIRCTTJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=N1)CBr |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Tert Butyl 6 Bromomethyl Picolinate

Precursor Synthesis and Esterification Strategies

The initial phase in the synthesis of the target compound involves the preparation of the tert-butyl ester of 6-methylpicolinic acid. This step is critical as the bulky tert-butyl group can introduce steric hindrance, influencing the reactivity and solubility of the molecule.

Synthesis of tert-Butyl 6-Methylpicolinate

The primary route to tert-butyl 6-methylpicolinate involves the esterification of 6-methylpicolinic acid. A common method is the reaction of the carboxylic acid with a tert-butyl source under acidic conditions. For instance, reacting 6-methylpicolinic acid with di-tert-butyl dicarbonate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired ester. Another approach involves the formation of an acid chloride from 6-methylpicolinic acid using reagents like thionyl chloride, followed by reaction with potassium tert-butoxide. The choice of method often depends on the desired scale, yield, and purity requirements.

Development of Esterification Techniques for Picolinic Acid Derivatives

The esterification of picolinic acid and its derivatives presents unique challenges. Standard Fischer esterification is often inefficient. Consequently, more robust techniques have been developed. One effective method involves converting the pyridinecarboxylic acid into its acid chloride hydrochloride salt using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). nih.gov This activated intermediate can then be reacted with an alcohol, such as tert-butanol, in the presence of a base like triethylamine to afford the corresponding ester. nih.gov

Another approach utilizes coupling reagents commonly employed in peptide synthesis. Dicyclohexylcarbodiimide (DCC) has been used, but its application with picolinic acid can be complicated by the formation of N-acylureas as by-products. nih.govresearchgate.net To circumvent this, alternative coupling agents and reaction conditions, such as performing the reaction in dichloromethane (CH₂Cl₂), have been explored to improve yields and simplify purification. nih.govresearchgate.net

Selective Bromination Protocols

The conversion of the methyl group on the precursor to a bromomethyl group is typically achieved via a free-radical bromination reaction, most commonly the Wohl-Ziegler reaction. scientificupdate.commychemblog.comwikipedia.org This reaction requires careful control to ensure that bromination occurs selectively at the desired benzylic-like position.

Radical Bromination Mechanistic Insights (e.g., N-Bromosuccinimide, Benzoyl Peroxide Initiated)

The Wohl-Ziegler bromination of tert-butyl 6-methylpicolinate uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com The reaction proceeds through a free-radical chain mechanism. mychemblog.com

The mechanism involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, which generates initial radicals. These radicals then react with trace amounts of bromine (Br₂) or hydrogen bromide (HBr) present in the NBS to produce a bromine radical (Br•). mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the picolinate (B1231196) ester. This step is favored because the resulting benzylic-type radical is stabilized by resonance with the pyridine (B92270) ring. This newly formed radical then reacts with a molecule of Br₂ to yield the desired product, tert-butyl 6-(bromomethyl)picolinate, and another bromine radical, which continues the chain reaction. mychemblog.com The necessary Br₂ is generated in situ by the reaction of HBr (a by-product of the first propagation step) with NBS. mychemblog.com

Termination: The chain reaction is terminated when two radicals combine in various ways, such as two bromine radicals forming a bromine molecule or a bromine radical combining with the picolinate radical.

The key to the success of the Wohl-Ziegler reaction is maintaining a very low concentration of Br₂ and HBr in the reaction mixture, which is achieved by using NBS. wikipedia.orgorganic-chemistry.org This low concentration suppresses competing ionic addition or aromatic substitution reactions. mychemblog.comorganic-chemistry.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the bromination of tert-butyl 6-methylpicolinate requires careful optimization of several reaction parameters. The choice of solvent, initiator, and reaction temperature are all critical factors.

| Parameter | Condition | Rationale and Research Findings |

| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is the preferred reagent as it maintains a low concentration of elemental bromine, which is crucial for favoring radical substitution over electrophilic addition or ring bromination. mychemblog.comwikipedia.orgorganic-chemistry.org |

| Radical Initiator | Benzoyl Peroxide (BPO) or AIBN | A small amount of a radical initiator is necessary to start the chain reaction. The amount of initiator can be optimized; for example, in related systems, yields increased with the amount of AIBN up to 0.04 equivalents. |

| Solvent | Carbon Tetrachloride (CCl₄) or alternative solvents | CCl₄ is the traditional solvent for Wohl-Ziegler reactions because it is non-reactive and NBS has low solubility in it. wikipedia.orgorganic-chemistry.org However, due to its toxicity, alternative solvents like 1,2-dichlorobenzene have been used effectively, sometimes resulting in improved reaction times and yields. |

| Temperature | Reflux | The reaction is typically heated to the boiling point of the solvent to ensure the homolytic cleavage of the initiator and to drive the reaction forward. wikipedia.org |

| Stoichiometry | Stoichiometric or slight excess of NBS | Using a stoichiometric amount of NBS is typical. An excess may be used to drive the reaction to completion, but significantly large excesses can increase the risk of over-bromination. scientificupdate.com |

Strategies for Control of Regioselectivity and Minimization of Undesired By-product Formation

A primary challenge in the bromination of picoline derivatives is controlling regioselectivity and preventing the formation of by-products. The main undesired products are di- and tri-brominated species, as well as products from bromination on the pyridine ring itself. scientificupdate.com

Strategies to enhance selectivity include:

Maintaining Low Bromine Concentration: The use of NBS is the most critical factor in preventing side reactions. organic-chemistry.org It ensures that the concentration of Br₂ remains low, which disfavors ionic electrophilic bromination of the aromatic ring. mychemblog.com

Controlling Reaction Time: Monitoring the reaction progress is important. Once the denser NBS is converted to the less dense succinimide (which floats), the reaction is typically complete, and stopping it at this point can prevent further, undesired reactions. wikipedia.org

Electronic Effects: The position of the methyl group on the pyridine ring influences its reactivity. The nitrogen atom is deactivating, and studies on related dimethylpyridines show that bromination tends to occur on the methyl group furthest from the ring nitrogen. daneshyari.com In the case of 6-methylpicolinate, the electron-withdrawing nature of both the ring nitrogen and the ester group at the 2-position influences the stability of the radical intermediate, thereby directing the bromination to the 6-methyl group.

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can help prevent side reactions involving atmospheric oxygen.

By carefully controlling these factors, the formation of by-products like tert-butyl 6-(dibromomethyl)picolinate can be minimized, leading to a higher yield of the desired mono-brominated product.

Analytical and Purification Methodologies for Compound Isolation

The successful isolation of this compound necessitates the application of various analytical and purification techniques. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), column chromatography, and spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable tools in achieving a high degree of purity and confirming the chemical structure of the compound.

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of compounds. For this compound, both normal-phase and reverse-phase chromatography are applicable.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For a compound like this compound, a typical stationary phase would be silica (B1680970) gel plates. The mobile phase is usually a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. A glass column is packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system determined by TLC analysis. A common eluent system for related bromomethylpyridine compounds is a gradient of petroleum ether and ethyl acetate rsc.org.

Interactive Data Table: Column Chromatography Parameters

| Parameter | Description | Typical Value |

| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica gel (60-120 mesh) |

| Mobile Phase | The solvent or mixture of solvents used to move the compounds through the column. | Gradient of Petroleum Ether:Ethyl Acetate |

| Elution Gradient | The change in the composition of the mobile phase over time. | Starting with 100% Petroleum Ether, gradually increasing the proportion of Ethyl Acetate. |

| Detection | Method used to visualize the separated compounds. | UV light (if the compound is UV active) or staining reagents. |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of this compound. Reverse-phase HPLC is particularly well-suited for pyridine derivatives helixchrom.comsielc.comresearchgate.netscispace.com. In this method, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with acidic modifiers like formic acid or trifluoroacetic acid to improve peak shape helixchrom.com. The purity of the compound can be determined by integrating the peak area in the chromatogram.

Interactive Data Table: HPLC Parameters

| Parameter | Description | Typical Value |

| Column | The type of stationary phase used in the HPLC column. | C18 reverse-phase column |

| Mobile Phase | The solvent system used to elute the compound. | A gradient of acetonitrile and water with 0.1% formic acid. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |

| Detection | The method used to detect the compound as it elutes from the column. | UV detection at a wavelength of 254 nm helixchrom.com. |

| Retention Time | The time it takes for the compound to travel from the injector to the detector. | Dependent on the specific method parameters. |

Spectroscopic Characterization

Once purified, the identity and structure of this compound must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The tert-butyl group, for instance, gives a characteristic sharp and intense signal in the ¹H NMR spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) can be used to generate ions that are then analyzed by the mass spectrometer. This is also a common detector for liquid chromatography (LC-MS) helixchrom.combldpharm.com.

Interactive Data Table: Expected Spectroscopic Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to the pyridine ring protons, the bromomethyl protons, and the tert-butyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbons of the pyridine ring, the bromomethyl group, the ester carbonyl, and the tert-butyl group. |

| Mass Spec. | Molecular Ion Peak | An [M+H]⁺ peak corresponding to the molecular weight of the compound plus a proton. |

By employing these analytical and purification methodologies, high-purity this compound can be isolated and its chemical identity rigorously confirmed, ensuring its quality for research and synthetic applications.

Iii. Reaction Pathways and Synthetic Transformations of Tert Butyl 6 Bromomethyl Picolinate

Nucleophilic Substitution Reactions Mediated by the Bromomethyl Group

The primary mode of reaction for Tert-butyl 6-(bromomethyl)picolinate involves the displacement of the bromide leaving group by a nucleophile. This transformation is fundamental to its application in synthetic chemistry.

The displacement of the bromide from the benzylic-like position in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.comyoutube.com This pathway is characterized by a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond is broken. masterorganicchemistry.com The reaction involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com

This process goes through a five-coordinate trigonal bipyramidal transition state where both the incoming nucleophile and the outgoing bromide are partially bonded to the carbon atom. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction. youtube.comyoutube.com The reactivity is highest for sterically unhindered substrates like the primary bromide found in this molecule. masterorganicchemistry.com

The electrophilic nature of the bromomethyl group allows this compound to react with a broad spectrum of nucleophiles. This versatility is crucial for its use in synthesizing complex molecules, such as chelating agents for metal ions. uniupo.itnih.gov

Primary and Secondary Amines: These are common nucleophiles used in reactions with this compound. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the bromide and forming a new carbon-nitrogen bond. This reaction is fundamental in the functionalization of polyamine macrocycles like cyclen and cyclam derivatives. uniupo.itnih.govacs.org Reactions with bulky secondary amines can sometimes lead to rearranged substitution products, although direct substitution is also observed. researchgate.net

Heteroatom Nucleophiles: Besides nitrogen, other heteroatom nucleophiles can be employed. Oxygen nucleophiles, such as those from phenols or alcohols, can react to form ether linkages. For instance, related bis(bromomethyl) pyranone compounds have been shown to react with nucleophiles like o-nitrophenol and 8-hydroxyquinoline. nih.gov

The table below summarizes the reactions of this compound and its analogs with various nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Specific Example | Product Type |

|---|---|---|

| Secondary Amine | Triazacyclononane (tacn) | N-alkylated macrocycle nih.gov |

| Secondary Amine | Pyclen (1,4,7,10-tetraazacyclododecane derivative) | N-alkylated macrocycle acs.org |

| Secondary Amine | Diisopropylamine | Direct substitution (SN2) products researchgate.net |

| Primary Amine | tert-butylamine | N-alkylated amine google.com |

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. jackwestin.comwikipedia.org In a kinetically controlled reaction, the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com In contrast, a thermodynamically controlled reaction yields the most stable product, which is favored when the reaction is reversible and allowed to reach equilibrium. wikipedia.orglibretexts.org

Reaction conditions such as temperature, solvent, and reaction time determine which pathway is favored. jackwestin.comwikipedia.org

Kinetic Control: Generally favored by low temperatures and short reaction times. Under these conditions, once a product is formed, there is insufficient energy to reverse the reaction, so the product distribution reflects the relative rates of formation. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: Favored by higher temperatures and longer reaction times, which provide the necessary energy to overcome activation barriers for both forward and reverse reactions, allowing the system to settle into the lowest energy (most stable) state. wikipedia.orglibretexts.org

In the context of alkylating polyamines with multiple reactive sites, kinetic control might favor the alkylation of the most accessible amine, while thermodynamic control could lead to a rearranged or more substituted, stable product. The choice of base and solvent can also influence selectivity, with sterically hindered bases often favoring the kinetic product. wikipedia.org

Alkylation Chemistry in Macrocycle and Heterocycle Functionalization

A significant application of this compound is the introduction of picolinate (B1231196) pendant arms onto macrocyclic and heterocyclic scaffolds. These functionalized macrocycles are of great interest as ligands for metal ions in various applications.

The functionalization of macrocycles such as cyclen, cyclam, and their derivatives with picolinate arms is a common strategy to create robust chelators. The reaction involves the nucleophilic attack of the macrocycle's secondary amine groups on the bromomethyl group of the picolinate reagent. uniupo.itnih.govacs.org

Common strategies involve reacting the macrocycle with this compound (or a similar analog like the methyl ester) in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate or cesium carbonate to neutralize the HBr formed during the reaction. uniupo.itacs.org The number of picolinate arms added can often be controlled by the stoichiometry of the reagents. For example, a tris-alkylation of pyclen has been reported using heterogeneous conditions with potassium carbonate in acetonitrile. acs.org Similarly, crown ethers containing hydroxyl groups can be alkylated under basic conditions to introduce picolinate moieties via ether linkages. nih.gov

Table 2: Conditions for Macrocycle Functionalization

| Macrocycle | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Pyclen derivative | Methyl 6-(bromomethyl)picolinate | K2CO3 | Acetonitrile (ACN) | Tris-alkylated picolinate macrocycle acs.org |

| Triazacyclononane (tacn) | This compound | N/A | N/A | Mono-alkylated picolinate macrocycle nih.gov |

| Pyclen derivative | Methyl 6-(bromomethyl)picolinate | K2CO3 | Acetonitrile (ACN) | N-alkylated picolinate macrocycle uniupo.it |

Achieving regioselectivity in the alkylation of multisubstituted systems, such as polyamine macrocycles with multiple equivalent or non-equivalent nitrogen atoms, is a significant synthetic challenge. Several strategies are employed to control the position of functionalization:

Control of Stoichiometry: By carefully controlling the molar ratio of the alkylating agent to the macrocycle, it is possible to favor mono-, di-, or poly-alkylation. Adding one equivalent of this compound is more likely to yield a mono-substituted product.

Protecting Group Chemistry: A powerful strategy involves the use of protecting groups to temporarily block certain reactive sites on the macrocycle. This allows for the selective alkylation of the unprotected positions. Subsequent deprotection reveals the previously blocked sites for further modification, enabling the synthesis of asymmetrically functionalized macrocycles. uniupo.it

Sequential Alkylation: This approach involves the stepwise addition of different alkylating agents. For example, the synthesis of ligands with varying donor sets can be achieved by first alkylating a macrocycle like tacn with this compound, followed by the introduction of other functional arms like tert-butyl bromoacetate in a subsequent step. nih.gov This method provides precise control over the final structure of the functionalized macrocycle.

These regioselective approaches are crucial for fine-tuning the coordination environment of the resulting ligands, which in turn influences the properties of their metal complexes. nih.gov

Chemoselective Manipulations of the Ester Moiety

Ester Hydrolysis and Transesterification Reactions for Carboxylic Acid Derivatization

The conversion of the tert-butyl ester of this compound to the corresponding carboxylic acid, 6-(bromomethyl)picolinic acid, or other esters is a key transformation. Due to the steric hindrance of the tert-butyl group, this transformation often requires specific conditions to achieve efficient conversion.

Ester Hydrolysis:

Acid-catalyzed hydrolysis is a common method for the cleavage of tert-butyl esters. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are effective. The reaction proceeds through the formation of a stable tert-butyl cation, which is then quenched, leading to the formation of isobutylene and the desired carboxylic acid. While specific documented examples for this compound are not prevalent in readily available literature, the general mechanism is widely applicable to tert-butyl esters.

Another mild and effective method for the deprotection of tert-butyl esters is the use of aqueous phosphoric acid. This reagent is considered environmentally benign and has been shown to be selective for tert-butyl esters in the presence of other acid-sensitive groups.

For base-mediated hydrolysis, the steric hindrance of the tert-butyl group makes direct saponification with common bases like sodium hydroxide challenging. However, the use of tert-butylamine in a mixture of methanol and water, with the addition of lithium bromide, has been shown to facilitate the hydrolysis of sterically hindered esters. This system can provide high yields of the corresponding carboxylic acid.

Transesterification Reactions:

Transesterification offers a direct route to other ester derivatives from this compound without proceeding through the carboxylic acid intermediate. This can be particularly useful when the free carboxylic acid is sensitive to the reaction conditions required for subsequent esterification.

Lewis acid catalysis is a prominent strategy for the transesterification of tert-butyl esters. For instance, phosphorus trichloride (PCl3) can mediate the conversion of tert-butyl esters into other esters by reacting with various alcohols. This method is proposed to proceed through the in-situ formation of an acid chloride intermediate. Borane catalysts, such as B(C6F5)3, have also been employed for the transesterification of tert-butyl esters with α-aryl α-diazoesters.

The following table summarizes general conditions for these transformations, which are expected to be applicable to this compound based on the reactivity of similar compounds.

| Transformation | Reagents/Catalyst | Solvent | Temperature | Typical Yield |

| Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | High |

| Aqueous Phosphoric Acid | Toluene | 60-80 °C | High | |

| tert-Butylamine/LiBr/H₂O | Methanol | Reflux | High | |

| Transesterification | PCl₃, Alcohol | - | 60-100 °C | Good to Excellent |

| B(C₆F₅)₃, Diazoester | Dichloromethane (DCM) | Room Temperature | High |

Orthogonal Deprotection Strategies for tert-Butyl Esters in the Presence of Other Functionalities

In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. This concept is known as orthogonal protection. The tert-butyl ester group in this compound can be selectively removed in the presence of a variety of other protecting groups, owing to its unique acid lability.

The key to orthogonal deprotection lies in the differential reactivity of the protecting groups to specific reagents. For example, a tert-butyl ester can be cleaved under acidic conditions that would not affect base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as benzyl (Bn) esters or Cbz (carboxybenzyl) protecting groups.

Lewis acids have demonstrated utility in the selective cleavage of tert-butyl esters. For instance, zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. However, the selectivity can be substrate-dependent, and in some cases, concomitant cleavage of other acid-sensitive groups like N-Boc (tert-butyloxycarbonyl) has been observed. Enzymatic methods also offer a high degree of selectivity. Lipases and esterases have been identified that can hydrolyze tert-butyl esters of protected amino acids while leaving N-Boc, Z, and Fmoc protecting groups untouched. nih.gov

The following table illustrates the orthogonality of the tert-butyl ester group with other common protecting groups.

| Protecting Group to be Retained | Deprotection Reagent for tert-Butyl Ester | Conditions |

| Benzyl (Bn) Ether/Ester | Trifluoroacetic Acid (TFA) | Mild acidic conditions |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Trifluoroacetic Acid (TFA) | Mild acidic conditions |

| Carboxybenzyl (Cbz) | Trifluoroacetic Acid (TFA) | Mild acidic conditions |

| Silyl Ethers (e.g., TBDMS, TIPS) | Aqueous Phosphoric Acid | Mild acidic conditions |

This orthogonality is a cornerstone of modern synthetic chemistry, enabling the efficient and planned construction of intricate molecules where precise control over the manipulation of functional groups is paramount. The ability to selectively deprotect the tert-butyl ester of this compound makes it a valuable building block in such synthetic endeavors.

Iv. Advanced Applications in Molecular Design and Functional Precursors

Design and Synthesis of Polydentate Ligands and Chelators

The unique structure of tert-butyl 6-(bromomethyl)picolinate, featuring a reactive electrophilic site (the bromomethyl group) and a robust metal-binding unit (the picolinate (B1231196) group), makes it an invaluable synthon for constructing polydentate ligands. These ligands are capable of forming stable complexes with metal ions through multiple donor atoms.

Macrocyclic ligands are known for forming exceptionally stable and kinetically inert metal complexes. The incorporation of picolinate arms onto a macrocyclic framework enhances these properties by increasing the denticity of the ligand and pre-organizing the donor atoms for metal binding. The pyridine (B92270) ring's inclusion imparts rigidity, leading to faster coordination kinetics and increased thermodynamic and kinetic stability of the resulting complexes. unimi.it

The synthesis of these functionalized macrocycles often involves the reaction of a polyaza-macrocycle, such as tri-tert-butyl tetraaza-18-crown-6, with a picolinate precursor like methyl-6-(bromomethyl)picolinate. vulcanchem.com This reaction, a nucleophilic substitution, attaches the picolinate arms to the nitrogen atoms of the macrocyclic ring. Subsequent deprotection steps yield the final, high-affinity chelator. vulcanchem.com This modular approach allows for the creation of a diverse family of ligands tailored for specific metal ions. Research has explored various macrocyclic structures, including those derived from Schiff-base template condensations and 12-membered macrocycles derived from pyclen (3,6,9-triaza-1(2,6)-pyridinacyclodecaphane), highlighting the versatility of this synthetic strategy. unimi.itlboro.ac.uk

| Macrocycle Type | Precursors | Resulting Ligand Feature | Reference |

| Tetraaza-18-crown-6 | tri-tert-butyl tetraaza-18-crown-6, methyl-6-(bromomethyl)picolinate | Picolinate-functionalized crown ether | vulcanchem.com |

| Pyclen-derived | pyclen (3,6,9-triaza-1(2,6)-pyridinacyclodecaphane) | 12-membered macrocycle with pyridine ring | unimi.it |

| Schiff-base macrocycles | 2,6-diformylphenols, 1,5-diaminopentan-3-ol | Tetranucleating macrocyclic ligands | lboro.ac.uk |

While macrocyclic ligands offer superior stability, acyclic (or open-chain) ligands provide greater synthetic flexibility and can be designed to create specific coordination geometries around a metal ion. This compound and its derivatives are instrumental in synthesizing these tailored acyclic chelators.

A prominent example is the synthesis of 6,6'-(2-aminoethylazanediyl)bis(methylene)dipicolinic acid (H₂pentapa-en-NH₂), an acyclic bifunctional chelator. rsc.orgrsc.org The synthesis involves attaching two picolinate units to a central ethylenediamine (B42938) backbone. rsc.orgiaea.org This creates a ligand with a well-defined pocket capable of securely binding radiometals for imaging applications. iaea.org Similarly, researchers have developed other acyclic picolinate-based chelators, such as the heptadentate ligand OxyMepa and the nonadentate ligand Oxyaapa, which exhibit strong chelation for lanthanide ions. nih.gov The modular nature of these syntheses allows for precise control over the number and type of donor atoms, enabling the rational design of ligands with specific affinities and coordination preferences for various metal ions. researchgate.net

| Acyclic Ligand Name | Key Structural Feature | Target Application | Reference(s) |

| H₂pentapa-en-NH₂ | Two picolinate arms on an ethylenediamine backbone | SPECT Imaging | rsc.orgrsc.org |

| Oxyaapa | Nonadentate, picolinate-containing | Lanthanide chelation for medicine | nih.gov |

| DPAA derivatives | Pentadentate dipicolinic acid units | Mn²⁺ complexation for MRI | researchgate.net |

Bifunctional chelating agents (BFCAs) are a cornerstone of modern molecular imaging and therapy. These molecules possess two distinct functional domains: a strong chelating unit to securely bind a metal ion (often a radionuclide) and a reactive linker for covalent attachment to a biologically active molecule, such as a peptide or antibody.

The picolinate scaffold is frequently used to construct BFCAs. iaea.org For instance, the acyclic chelator H₂pentapa-en-NH₂ was designed with a terminal primary amine group, which serves as the conjugation site. rsc.org This chelator was successfully conjugated to methionine, a tumor-targeting amino acid, to create a probe for SPECT imaging. rsc.org The resulting conjugate demonstrated high stability and specificity. rsc.org Similarly, cross-bridged macrocyclic chelators like CB-DO2A have been functionalized to create BFCAs for ⁶⁸Ga radiolabeling, offering an alternative to established agents like DOTA. nih.gov The development of these picolinate-based BFCAs is crucial for creating radiopharmaceuticals where the stable sequestration of the metal ion is paramount to prevent its release in vivo. nih.govresearchgate.net

Contributions to Coordination Chemistry and Metal Complexation

Ligands derived from this compound have significantly impacted coordination chemistry by enabling the formation of a wide range of metal complexes with diverse structures and properties. The inherent characteristics of the picolinate moiety play a defining role in the coordination behavior of these ligands.

The picolinate group, acting as a bidentate N,O-donor ligand, forms stable five-membered chelate rings with a vast array of metal ions. sjctni.edudigitellinc.comontosight.ai This versatility has been demonstrated through the successful synthesis of complexes with both transition metals and lanthanides.

Lanthanide Complexes: Picolinate-based ligands are highly effective for chelating lanthanide (Ln³⁺) ions. rsc.org The strong oxophilicity of Ln³⁺ cations leads to short and strong bonds with the carboxylate oxygen of the picolinate. mdpi.com These ligands have been used to create mononuclear lanthanide complexes and coordination polymers with interesting magnetic and luminescent properties. mdpi.comnih.gov Complexes of gadolinium (Gd³⁺), terbium (Tb³⁺), europium (Eu³⁺), dysprosium (Dy³⁺), and holmium (Ho³⁺) have been reported, with applications spanning magnetic resonance imaging (MRI) and time-resolved luminescence imaging. nih.govmdpi.comnih.gov

Transition Metal Complexes: A wide variety of transition metals have been complexed using picolinate-containing ligands. These include complexes of cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), manganese (Mn²⁺), molybdenum (Mo⁴⁺), and tungsten (W⁴⁺). researchgate.netsjctni.eduajol.inforesearchgate.netrsc.org The resulting complexes exhibit diverse coordination geometries, such as octahedral and pentagonal bipyramidal, and have been investigated for applications in catalysis and materials science. researchgate.netajol.inforesearchgate.net

| Metal Ion Class | Representative Metals | Key Features of Complexes | Reference(s) |

| Lanthanides | Eu, Gd, Tb, Dy, Ho, Lu | Strong Ln-O bonds, luminescence, magnetic properties | nih.govmdpi.comnih.gov |

| Transition Metals | Co, Ni, Cu, Zn, Mn, Mo, W | Diverse coordination geometries, catalytic potential | researchgate.netajol.inforsc.org |

The picolinate moiety exerts significant control over the final structure of a metal complex. As a rigid bidentate chelator, it imposes geometric constraints that influence the coordination number and geometry around the metal center. sjctni.edu

In transition metal chemistry, the influence is equally pronounced. For copper(II) complexes, for example, the number and arrangement of picolinate donors can be used to tune the geometry between five-coordinate (distorted square-pyramidal or trigonal-bipyramidal) and six-coordinate (distorted octahedral) structures. nih.govacs.orgnih.gov This geometric control is critical as it directly affects the electronic structure, redox potential, and metabolic stability of the complex. nih.govnih.gov For heavier 4d and 5d transition metals like molybdenum and tungsten, picolinate ligands have been used to prepare complexes with dodecahedral geometries. digitellinc.com The predictable binding mode of the picolinate group makes it a powerful tool for the rational design of metal complexes with desired structural and electronic properties. nih.gov

Elucidation of Solution-State Structures of Metal Complexes via Spectroscopic Methods (e.g., NMR)

The determination of the three-dimensional structure of metal complexes in solution is paramount to understanding their reactivity, stability, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for probing these solution-state structures and dynamics. Ligands derived from this compound have proven to be particularly advantageous in facilitating such studies.

The incorporation of a picolinate moiety, derived from this compound, into a ligand framework introduces a nitrogen and an oxygen donor atom that can coordinate to a metal center. The tert-butyl group, with its nine equivalent protons, provides a strong, sharp singlet in the ¹H NMR spectrum. This distinct signal serves as a sensitive handle to monitor changes in the chemical environment of the ligand upon coordination to a metal ion. Shifts in the resonance of the tert-butyl protons can provide valuable information about the proximity and orientation of this group relative to the metal center and other coordinated ligands.

Furthermore, the introduction of paramagnetic metal ions, such as lanthanides, into complexes with these ligands can induce significant shifts and broadening of the NMR signals of the ligand protons. These paramagnetic effects, known as paramagnetic shifts, are distance and angle-dependent. By analyzing these shifts, researchers can derive crucial structural constraints to model the solution-state conformation of the metal complex. The well-defined and easily identifiable signal of the tert-butyl group is particularly useful in these paramagnetic NMR studies, as its shift can be accurately measured and used to map the magnetic anisotropy of the metal center.

Table 1: Representative ¹H NMR Chemical Shift Data for a Ligand Derived from this compound and its Metal Complex

| Proton | Ligand (ppm) | Metal Complex (ppm) |

| tert-butyl | 1.58 | 1.75 |

| Pyridine-H3 | 7.85 | 8.10 |

| Pyridine-H4 | 7.40 | 7.65 |

| Pyridine-H5 | 7.95 | 8.20 |

| Methylene (B1212753) | 4.60 | 4.95 |

Note: The data presented is illustrative and will vary depending on the specific ligand, metal ion, and solvent used.

Precursor for Advanced Materials and Chemical Probes

The reactivity of the bromomethyl group in this compound makes it an excellent starting material for the synthesis of precursors for advanced materials and sophisticated chemical probes.

In the realm of materials science, this compound can be utilized to introduce picolinate functionalities into larger molecular frameworks, such as polymers or metal-organic frameworks (MOFs). The picolinate unit can act as a metal-binding site, allowing for the creation of materials with specific catalytic, magnetic, or luminescent properties. For instance, polymers functionalized with picolinate groups can be used as selective ion-exchange resins or as supports for catalysts. In MOFs, picolinate-containing linkers can influence the framework's topology and its interactions with guest molecules.

As a precursor for chemical probes, this compound enables the construction of bifunctional molecules. These molecules can possess a metal-chelating unit derived from the picolinate and a reporter group, such as a fluorophore or a biotin (B1667282) tag, attached via the bromomethyl position. Such probes are invaluable tools in chemical biology for sensing and imaging metal ions in biological systems. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the free carboxylic acid, which can then be conjugated to biomolecules like peptides or antibodies, allowing for targeted delivery of the metal-chelating unit.

The development of luminescent materials is another area where this precursor shows significant promise. Lanthanide complexes are known for their sharp, line-like emission spectra and long luminescence lifetimes. Ligands derived from this compound can act as "antenna" ligands, efficiently absorbing light and transferring the energy to the coordinated lanthanide ion, which then emits light. This "antenna effect" is crucial for enhancing the luminescence of lanthanide ions, making them suitable for applications in bioimaging, sensing, and optoelectronic devices.

Table 2: Applications of this compound as a Precursor

| Application Area | Resulting Functional Moiety/Material | Key Feature |

| Advanced Materials | Picolinate-functionalized polymers | Selective metal binding |

| Metal-Organic Frameworks (MOFs) | Tunable porosity and functionality | |

| Chemical Probes | Bifunctional chelators for bioimaging | Targeted metal ion sensing |

| Luminescent lanthanide complexes | Enhanced light emission |

V. Computational and Mechanistic Insights into Systems Derived from Tert Butyl 6 Bromomethyl Picolinate

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions and Electronic Structure

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and properties of coordination compounds, including those with ligands derived from picolinate (B1231196) precursors. mdpi.com DFT offers a favorable balance between computational cost and accuracy, making it suitable for the often large and complex systems involving transition metals and lanthanides. rsc.orgescholarship.org By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of how picolinate-based ligands interact with metal centers, influencing the geometry, stability, and electronic properties of the resulting complexes. rsc.orgnih.gov

These calculations can elucidate the nature of the metal-ligand bonds, predict molecular geometries, and calculate various energetic properties. nih.gov For instance, DFT studies on complexes with picolinate derivatives have been used to optimize geometries and understand the stereochemistry and the nature of metal-bond interactions. digitellinc.com The theory is also applied to understand trends in stability and bonding across a series of metal ions, providing a predictive framework for designing new chelating agents. researchgate.netmdpi.com

A significant application of DFT in the study of lanthanide complexes is the prediction of their spectroscopic properties, which are crucial for applications in luminescence and bio-imaging. mdpi.com In luminescent lanthanide complexes, the organic ligand, derived from a precursor like tert-butyl 6-(bromomethyl)picolinate, often acts as an "antenna." It absorbs light and transfers the energy to the lanthanide ion, which then emits light. The efficiency of this energy transfer is critically dependent on the energy of the ligand's excited triplet state (T₁). nih.gov

DFT and its time-dependent extension (TD-DFT) are widely used to calculate the energies of singlet and triplet excited states of the ligand. nih.govacs.org An optimal energy gap between the ligand's triplet state and the accepting emissive level of the lanthanide ion is essential for efficient sensitization. nih.gov Computational studies can therefore guide the rational design of ligands to maximize luminescence. For example, DFT calculations have been combined with experimental data to understand how the ligand structure and the resulting spin density distribution influence triplet state energies and non-radiative decay pathways, which can quench luminescence. nih.govacs.org These theoretical models help in forecasting the optical properties of complex rare-earth-based materials with considerable efficiency. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Metal-Picolinate Systems

| Parameter | System Type | Typical Calculated Value / Finding | Significance | Reference |

|---|---|---|---|---|

| Triplet State Energy (T₁) | Gd(III)-diketonate complexes | Calculated to correlate with phosphorescence spectra | Crucial for predicting energy transfer efficiency in the "antenna effect" for luminescent lanthanide complexes. | nih.govacs.org |

| Metal-Ligand Bond Lengths (Ln-O, Ln-N) | Light Lanthanide(III)-dipicolinamide complexes | Ln-O: ~2.4 Å; Ln-N: ~2.6 Å | Provides insight into coordination geometry and bond strength across the lanthanide series. | researchgate.net |

| Binding Energy | Transition Metal(II)-triazolone derivative complexes | Deprotonation of ligand significantly increases binding affinity. | Quantifies the stability of the complex and the strength of the metal-ligand interaction. | nih.gov |

| Coordination Geometry | Eu(III)-picolinate coordination polymer | Pentagonal bipyramidal | Determines the overall structure and packing of the complex, influencing its physical properties. | researchgate.net |

DFT calculations are instrumental in determining the preferred coordination geometries of metal complexes. For ligands derived from picolinate, which typically act as N,O-bidentate chelators, various coordination numbers and geometries can be adopted depending on the metal ion and the presence of other ligands. digitellinc.com For example, studies have investigated square-pyramidal and hexa-coordinated geometries for copper(II) complexes and trigonal prismatic geometry for manganese(II) complexes with picolinate-containing ligands. nih.govacs.org The X-ray structure of a hydrated Mn(II) complex with a picolinate derivative showed the metal ion coordinated to six donor atoms from the ligand and one water molecule, resulting in a pentagonal bipyramidal environment. researchgate.net

Beyond predicting structure, DFT provides a detailed picture of the bonding. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT results to analyze the electron density and characterize the nature of the metal-ligand bonds. nih.gov Such analyses can determine whether a bond is primarily electrostatic (ionic) or has significant covalent character. For instance, in a study of first-row transition metal complexes, topological parameters derived from QTAIM indicated that the metal-ligand bonds were partly covalent. nih.gov This understanding of bonding is fundamental to explaining the stability and reactivity of the complexes.

Molecular Dynamics Simulations and Conformational Analysis of Derived Ligands and Complexes

While DFT is excellent for static electronic structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational landscapes of ligands and their metal complexes in solution. researchgate.net This is particularly important for flexible ligands derived from this compound, where different conformations can influence the efficiency of metal chelation. osti.gov

MD simulations can be used to study the stability of a particular coordination geometry in a solvent environment, the dynamics of ligand binding and unbinding, and the conformational flexibility of the chelate rings. nih.gov For instance, simulations can reveal how polymer stereoregularity controls the conformation of chelating ligands, which in turn influences the thermodynamics of metal binding. osti.gov By simulating the system in a box of solvent molecules (e.g., water), MD provides a more realistic model of the conditions under which these complexes are often used. nih.gov The results from MD, such as Root Mean Square Fluctuation (RMSF) plots, can indicate the stability of the ligand-metal interaction over the simulation time. researchgate.net

Theoretical Approaches to Understanding Chelation Thermodynamics and Kinetic Inertness

The stability of a metal chelate is described by two distinct concepts: thermodynamic stability and kinetic inertness. dalalinstitute.com Theoretical chemistry offers frameworks to understand both.

Chelation Thermodynamics: The enhanced stability of complexes formed with chelating (polydentate) ligands compared to analogous monodentate ligands is known as the chelate effect. This effect has a strong thermodynamic basis, which can be explored computationally. dalalinstitute.com The stability of a complex is related to the change in Gibbs free energy (ΔG°) for its formation, where ΔG° = ΔH° - TΔS°. Theoretical calculations can estimate these thermodynamic quantities. The chelate effect is largely entropic in origin; the formation of a chelate complex from a hydrated metal ion and a polydentate ligand releases more solvent molecules into the solution than the coordination of an equivalent number of monodentate ligands, leading to a significant increase in entropy (ΔS° > 0). dalalinstitute.com DFT calculations have been used to investigate the stability of transition metal complexes with various chelating ligands, confirming stability trends. researchgate.net

Kinetic Inertness: Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions. dalalinstitute.com A complex that reacts slowly is termed "inert," while one that reacts quickly is "labile." libretexts.org It is important to note that thermodynamic stability and kinetic inertness are not directly correlated. dalalinstitute.com Theoretical approaches, often grounded in concepts like Crystal Field Theory (CFT) and Ligand Field Theory (LFT), can help rationalize the kinetic behavior of transition metal complexes. The calculation of the Ligand Field Stabilization Energy (LFSE) for the ground state complex and for a proposed transition state can predict whether a reaction will be slow (high activation energy) or fast (low activation energy). For instance, octahedral d³ and low-spin d⁶ complexes are often kinetically inert due to the significant loss of LFSE required to form a reaction intermediate. dalalinstitute.com The kinetic chelate effect also contributes to the inertness of chelated complexes, as the dissociation of the first donor atom is slowed, and the likelihood of its re-coordination is high because it is tethered to the complex. libretexts.org

Vi. Future Research Directions and Methodological Innovations

Exploration of Unconventional Reactivity Modes for the Bromomethyl Group

The bromomethyl group of tert-butyl 6-(bromomethyl)picolinate is a key functional handle, primarily utilized for standard nucleophilic substitution reactions. However, future investigations are expected to delve into less conventional reactivity patterns, expanding its synthetic utility.

The benzylic-like position of the bromomethyl group, adjacent to the pyridine (B92270) ring, renders the C-Br bond susceptible to homolytic cleavage under radical conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org This opens avenues for radical-mediated transformations, such as atom transfer radical addition (ATRA) and single electron transfer (SET) processes, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to access through traditional ionic pathways.

Furthermore, the electronic interplay between the electron-withdrawing picolinate (B1231196) moiety and the pyridine ring can be exploited to modulate the reactivity of the bromomethyl group. Research into transition-metal-catalyzed cross-coupling reactions, where the bromomethyl group acts as an electrophilic partner, could lead to novel methods for constructing complex molecular architectures. The development of methodologies that proceed via uncommon intermediates, such as pyridinium ylides or radical cations, could also unveil unprecedented chemical transformations.

Table 1: Potential Unconventional Reactivity Modes

| Reactivity Mode | Description | Potential Applications |

| Radical Reactions | Homolytic cleavage of the C-Br bond to generate a pyridyl-stabilized radical for subsequent additions or couplings. | Synthesis of complex natural products and pharmaceutical intermediates. |

| Transition-Metal Catalysis | Utilization as an electrophile in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Formation of diverse C-C and C-heteroatom bonds with high functional group tolerance. |

| Photoredox Catalysis | Single electron transfer processes initiated by visible light to generate reactive intermediates. | Mild and selective functionalization under green reaction conditions. |

| Pyridinium Ylide Formation | Generation of a reactive ylide intermediate for cycloaddition or rearrangement reactions. | Access to novel heterocyclic scaffolds. |

Development of Catalytic Applications Utilizing Derived Ligands

The picolinate scaffold is a well-established ligand motif in coordination chemistry and catalysis. acs.orgnih.govmdpi.com The functionalization of this compound provides a straightforward entry into a diverse library of novel ligands for transition metal catalysis.

By reacting the bromomethyl group with various nucleophiles, such as amines, phosphines, and thiols, a wide array of bidentate and tridentate ligands can be synthesized. These ligands, featuring the picolinate core, can be used to prepare well-defined metal complexes with tailored steric and electronic properties. Such complexes are expected to find applications in a range of catalytic transformations, including:

Cross-coupling reactions: Picolinamide-derived ligands have shown effectiveness in copper-catalyzed aryl ether formation. nih.gov Novel ligands derived from this compound could lead to catalysts with improved activity, selectivity, and substrate scope for various cross-coupling reactions.

C-H activation: The strategic placement of coordinating groups can facilitate directed C-H activation, a powerful tool for sustainable synthesis. researchgate.netbohrium.comacs.org Ligands derived from this picolinate can be designed to promote regioselective C-H functionalization of various substrates.

Asymmetric catalysis: The introduction of chiral moieties onto the picolinate backbone can lead to the development of novel chiral ligands for enantioselective catalysis, enabling the synthesis of single-enantiomer pharmaceuticals and agrochemicals.

The systematic investigation of the structure-activity relationships of these new ligand families will be crucial for the rational design of highly efficient and selective catalysts for a broad spectrum of chemical transformations.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and facile scalability. beilstein-journals.orgnih.govorganic-chemistry.orgthieme-connect.com The integration of this compound and its derivatives into continuous flow platforms is a promising area for future research.

The synthesis of functionalized pyridine derivatives, which often involves hazardous reagents or exothermic reactions, can be rendered safer and more efficient in a flow regime. benthamdirect.comnih.gov For instance, the nucleophilic substitution of the bromomethyl group can be performed in a flow reactor with precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purities of the desired products.

Furthermore, automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can be employed for the rapid generation of libraries of picolinate-derived compounds. This high-throughput approach will accelerate the discovery of new molecules with desired properties, such as catalytic activity or biological function. The development of robust and reliable flow protocols for the synthesis and functionalization of this compound will be a key enabler for its widespread adoption in both academic and industrial settings.

Table 2: Advantages of Continuous Flow Synthesis for Picolinate Derivatives

| Advantage | Description |

| Enhanced Safety | Minimized reaction volumes and improved heat dissipation reduce the risks associated with hazardous reactions. |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields, selectivity, and purity. organic-chemistry.org |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. organic-chemistry.org |

| Automation | Integration with robotic systems enables high-throughput synthesis and optimization. |

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely focus on the development of more sustainable and environmentally benign synthetic routes.

Current synthetic approaches may rely on harsh reagents and generate significant waste. The exploration of alternative, greener methods is crucial. This includes:

Catalytic C-H functionalization: Direct C-H functionalization of the pyridine ring to introduce the bromomethyl or related groups would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. researchgate.netbohrium.comacs.org

Use of greener solvents and reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives, such as bio-based solvents or water, will be a key focus. ejcmpr.com

Biocatalysis: The use of enzymes to catalyze specific transformations could offer a highly selective and sustainable route to this compound and its derivatives.

The development of a truly green synthesis of chromium picolinate from 2-cyanopyridine, where waste is minimized and reagents are recycled, serves as an inspiration for similar approaches to other picolinate derivatives. researchgate.netgoogle.compatsnap.com

Design of Next-Generation Molecular Probes and Functional Molecules with Enhanced Specificity

The pyridine scaffold is a privileged structure in the design of fluorescent probes and other functional molecules due to its favorable photophysical properties and biocompatibility. nih.govnih.govmdpi.comacs.org this compound serves as an excellent starting point for the construction of novel molecular probes with enhanced specificity and functionality.

The bromomethyl group provides a convenient attachment point for various reporter groups, targeting moieties, and reactive functionalities. By strategically modifying the picolinate structure, researchers can fine-tune the properties of the resulting probes for specific applications, such as:

Fluorescent probes for bioimaging: The development of probes that can selectively visualize specific cellular components or biological processes in living systems is a major area of research. rsc.orgmdpi.comnih.gov The picolinate core can be incorporated into fluorophores with tailored absorption and emission wavelengths, as well as turn-on/turn-off sensing mechanisms.

Targeted drug delivery systems: By attaching a therapeutic agent and a targeting ligand to the picolinate scaffold, it may be possible to develop drug delivery systems that can selectively deliver a payload to diseased cells, minimizing off-target effects.

Sensors for environmental monitoring: The design of chemosensors capable of detecting specific analytes, such as metal ions or pollutants, is of great importance. The picolinate moiety can act as a binding site for the target analyte, leading to a measurable change in a physical property, such as fluorescence or color.

The rational design of these next-generation molecular probes will be guided by a deep understanding of structure-property relationships and will leverage computational modeling to predict and optimize their performance. nih.gov

Q & A

Q. How can computational chemistry predict the reactivity of tert-butyl 6-(bromomethyl)picolinate in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromide displacement or ester hydrolysis. Molecular dynamics simulations assess steric effects from the tert-butyl group. Validate predictions with experimental Hammett parameters or kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.